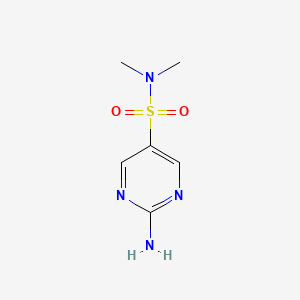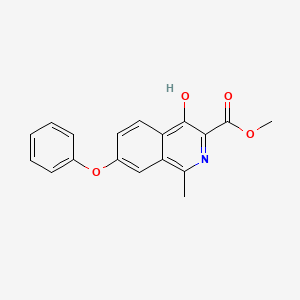
4-羟基-1-甲基-7-苯氧基异喹啉-3-羧酸甲酯
描述
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” involves a multistep process. This includes the condensation of 1-methyl-3-nitro-4-propenylbenzene with 4-hydroxyphenylacetic acid, followed by reduction and esterification.
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is represented by the InChI code 1S/C18H15NO4/c1-11-15-10-13 (23-12-6-4-3-5-7-12)8-9-14 (15)17 (20)16 (19-11)18 (21)22-2/h3-10,20H,1-2H3 . The compound has a molecular weight of 309.32 g/mol .
Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 309.3 g/mol .
科学研究应用
贫血治疗
该化合物是罗沙司他(Roxadustat)药物配方中的关键成分,罗沙司他是一种用于治疗贫血的药物。罗沙司他作为一种缺氧诱导因子脯氨酰羟化酶抑制剂,通过刺激红细胞生成显著提高血红蛋白水平。 它对慢性肾脏病 (CKD) 引起的贫血患者特别有益,因为它可以弥补促红细胞生成素 (EPO) 的缺乏 .
固态研究
该化合物的固态性质对于开发稳定有效的药物制剂至关重要。 研究集中于了解其多晶型、共晶形成和盐衍生物,这些因素会影响药物的生物利用度和疗效 .
分析方法
4-羟基-1-甲基-7-苯氧基异喹啉-3-羧酸甲酯使用高效液相色谱法和质谱法等先进技术进行分析。 这些方法对于在罗沙司他的生产过程中确保其纯度、效力、质量至关重要 .
生物分析
液相色谱-串联质谱法 (LC-MS) 方法广泛用于分析生物基质中的该化合物。 这对于药代动力学和药效学研究至关重要,有助于了解药物在体内的行为 .
药物制剂
该化合物在罗沙司他制剂中的作用涉及优化其浓度和递送方法,以最大限度地提高治疗效果。 制剂研究还探索了不同的剂型,例如片剂或胶囊,以提高患者依从性 .
市场分析
对包含该化合物的药物(如罗沙司他)的市场情况的研究包括预测需求,了解竞争动态,以及确定潜在的增长和创新领域 .
化学合成
该化合物的合成过程涉及复杂的化学反应,包括中间体中氯的取代以及水解生成羧酸形式。 这项研究对于扩大生产规模和降低成本至关重要 .
比较研究
将罗沙司他的疗效和安全性与其他贫血治疗方法进行比较是另一个重要的应用。 这些研究有助于将药物定位于市场,并可能导致改进的治疗方案 .
安全和危害
作用机制
Target of Action
It is known that this compound is used as a reagent in the preparation of roxadustat , which is a drug used to treat anemia and chronic renal insufficiency . Therefore, it can be inferred that the targets might be related to the erythropoiesis process.
Mode of Action
Given its use in the synthesis of roxadustat, it may be involved in the inhibition of hypoxia-inducible factor prolyl hydroxylase (hif-ph), which is the mode of action of roxadustat .
Biochemical Pathways
Considering its role in the synthesis of roxadustat, it might be involved in the erythropoiesis pathway, specifically the hypoxia-inducible factor (hif) pathway .
Result of Action
Given its role in the synthesis of roxadustat, it might contribute to the increase in endogenous erythropoietin production, improved iron regulation, and reduced inflammation associated with chronic kidney disease .
属性
IUPAC Name |
methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPMRFWBJZJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145435 | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421312-34-6 | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)
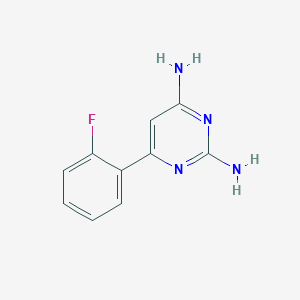
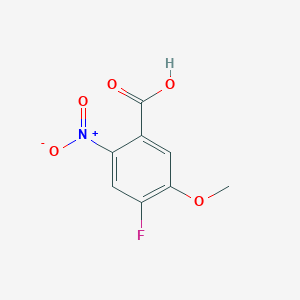
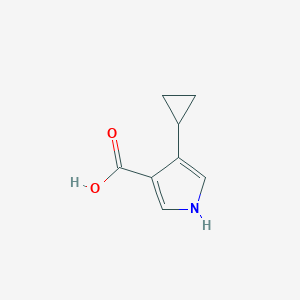
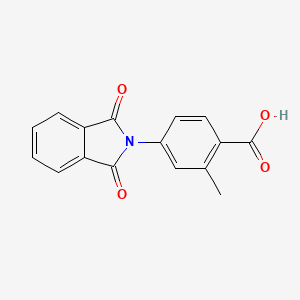





![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

